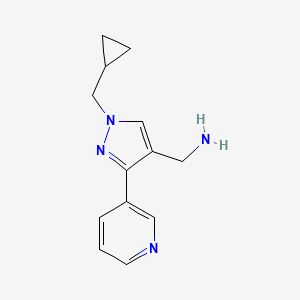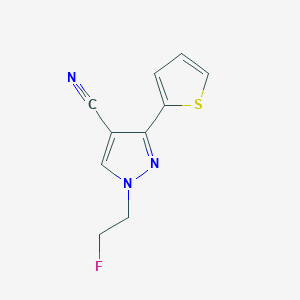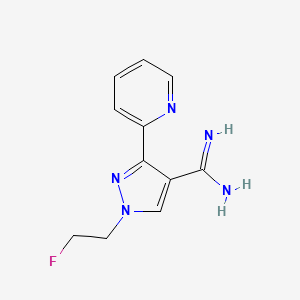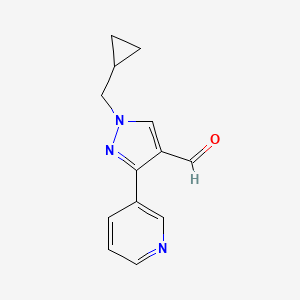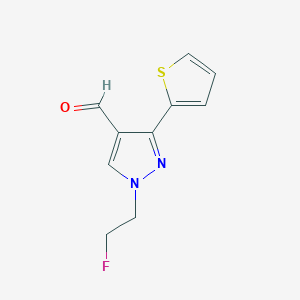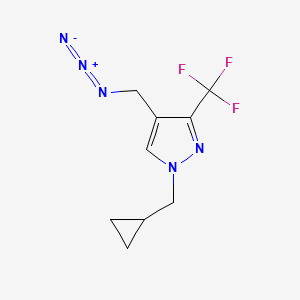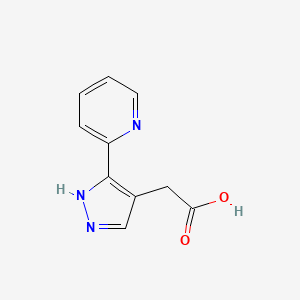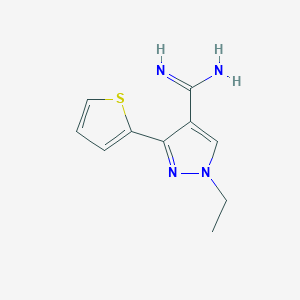
benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Vue d'ensemble
Description
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate, also known as BFTPC, is an organic compound that has been studied for its potential applications in scientific research. BFTPC is a highly versatile molecule, making it an attractive choice for many scientific applications. It is a member of the triazole family and is composed of a benzyl group, a formyl group, and a propylcarbamate group. BFTPC has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for a variety of research applications.
Applications De Recherche Scientifique
Drug Discovery
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond, offering a stable and bioisosteric alternative . The benzyl carbamate group can serve as a protecting group for amines, which is a crucial functionality in drug molecules. This compound could be used in the development of new pharmaceuticals, where the triazole ring might enhance metabolic stability and improve binding interactions with biological targets.
Organic Synthesis
In organic synthesis, the triazole ring can act as a versatile intermediate. The formyl group present in the compound can be utilized in various organic reactions, such as reductive aminations or as a precursor for the formation of other functional groups. This enables the creation of a wide array of complex molecules with potential applications in different chemical industries .
Polymer Chemistry
The triazole ring’s robustness makes it an excellent candidate for incorporation into polymers. It can impart thermal stability and chemical resistance to the polymer chains. Additionally, the formyl group can be used to further functionalize the polymer, potentially leading to the development of novel materials with specific properties .
Supramolecular Chemistry
In supramolecular chemistry, the triazole can engage in hydrogen bonding, acting as both a donor and acceptor. This dual functionality can be exploited to create self-assembling systems, which are fundamental in the design of new materials and nanotechnology applications .
Bioconjugation and Chemical Biology
The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other chemical entities. This is particularly useful in chemical biology for the development of targeted drug delivery systems or the creation of diagnostic tools. The formyl group offers a reactive site for further modifications, enhancing the versatility of the compound in bioconjugation strategies .
Fluorescent Imaging and Materials Science
Triazoles are known for their application in fluorescent imaging due to their ability to form complexes with metals, which can exhibit fluorescence. This compound could be used to synthesize fluorescent probes for biological imaging. Moreover, its stability and aromatic character make it suitable for use in materials science, particularly in the creation of optoelectronic devices .
Propriétés
IUPAC Name |
benzyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLPWNHNVYCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




